4-Amino-1-Boc-piperidine
Overview
Description
4-Amino-1-Boc-piperidine, also known as this compound, is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Spectroscopic Analysis and Molecular Docking Studies
- 1-Benzyl-4-(N-Boc-amino)piperidine has been characterized through various spectroscopic methods including FT-IR, FT-Raman, UV-Vis, and NMR techniques. This compound's molecular structure and vibrational frequencies were determined using Density Functional Theory (DFT). Additionally, its potential for anticancer activity against VEGFR-2 Kinase inhibitor receptors was explored through molecular docking studies (Janani et al., 2020).
Synthesis of GPR119 Selective Agonists
- 1-Boc-piperidine-4-carboxaldehyde is a derivative used in synthesizing GPR119 selective agonists, which have potential as anti-obesity drugs. Studies on rats have shown that 1-Boc-piperidine can decrease binge-eating behavior and exert an anxiolytic effect (Guzmán-Rodríguez et al., 2021).
Novel Dendritic Melamines Synthesis
- Starting from 4-amino-1-(tert-butoxycarbonyl)piperidine (Boc-PD-NH2), novel dendritic G-2 melamines comprising piperidine motifs were synthesized. These compounds showed potential for forming large homogeneously packed spherical nano-aggregates, which are of interest in nanotechnology and materials science (Sacalis et al., 2019).
Synthesis of Piperidine and Quinolizidine Alkaloids
- In the field of organic chemistry, 4-amino-1-Boc-piperidine derivatives are used in the synthesis of functionalized piperidines, which serve as intermediates in the creation of various alkaloids. This includes the synthesis of 4-trifluoromethyl-2-quinolinones (Leroux et al., 2006).
Enantioselective Synthesis in Organic Chemistry
- This compound is a key component in enantioselective syntheses, such as the preparation of trans-4-methylpipecolic acid. This process involves steps like Sharpless epoxidation and ring-closing metathesis, highlighting the compound's role in creating stereochemically complex structures (Alegret et al., 2007).
Mechanism of Action
Target of Action
The primary target of 4-Amino-1-Boc-piperidine is the CCR5 receptor , which is located on the surface of hematopoietic cells . The CCR5 receptor plays a crucial role in the immune response and inflammation processes.
Mode of Action
This compound acts as a potent inhibitor of the CCR5 receptor . It binds to the CCR5 receptor, thereby blocking its function. This interaction results in the inhibition of certain cellular processes that are mediated by the CCR5 receptor.
Result of Action
The inhibition of the CCR5 receptor by this compound has been shown to inhibit human T lymphocyte proliferation in vitro and inhibit HIV replication in infected patients . Additionally, it is able to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth .
Safety and Hazards
Future Directions
4-Amino-1-Boc-piperidine can be used to synthesize piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (HIV-1 NNRTIs) . This suggests potential future directions in the development of new antiviral drugs.
Biochemical Analysis
Biochemical Properties
4-Amino-1-Boc-piperidine interacts with various biomolecules in biochemical reactions. It acts as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors . It also synthesizes piperidine-substituted triazine derivatives and piperidinylamino-diarylpyrimidine (pDAPY) derivatives as potent HIV-1 non-nucleoside reverse transcriptase inhibitors .
Cellular Effects
This compound has shown to inhibit the growth of cancer cells by blocking the production of cytokines, such as interleukin 2, that are needed for cell division and growth . It also inhibits human T lymphocyte proliferation in vitro and HIV replication in infected patients .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It acts as a potent inhibitor of the CCR5 receptor, a protein located on the surface of hematopoietic cells . The inhibitor binding site for this compound was determined to be the CCR5 receptor .
Temporal Effects in Laboratory Settings
Its molecular properties allow for precise manipulation in the laboratory setting, facilitating the creation of specific chemical structures for experimental purposes .
Metabolic Pathways
Piperidine derivatives are known to be involved in various metabolic processes .
Properties
IUPAC Name |
tert-butyl 4-aminopiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRDHSFPLUWYAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Record name | boc-4-aminopiperidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361501 | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-72-7 | |
Record name | tert-Butyl 4-aminopiperidine-1-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=87120-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinecarboxylic acid, 4-amino-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.067 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Amino-1-Boc-piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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